molecular formula C14H17F3N2O2 B13959002 Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate

Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13959002
M. Wt: 302.29 g/mol
InChI Key: GVTNDYAVKWFUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with benzyl chloroformate to form the benzyl pyrrolidine-1-carboxylate intermediate. This intermediate is then reacted with a trifluoromethylated amine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl pyrrolidine-1-carboxylate: Lacks the trifluoromethylated amino group, making it less lipophilic.

    Trifluoromethylated amines: Similar in terms of the trifluoromethyl group but lack the pyrrolidine ring structure.

Uniqueness

Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl 2-[(trifluoromethylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)18-9-12-7-4-8-19(12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2

InChI Key

GVTNDYAVKWFUTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.